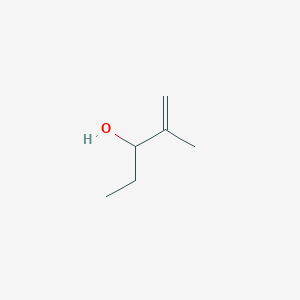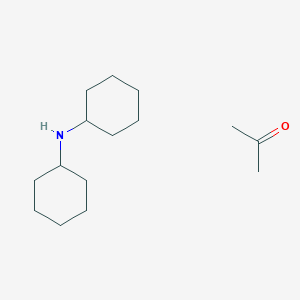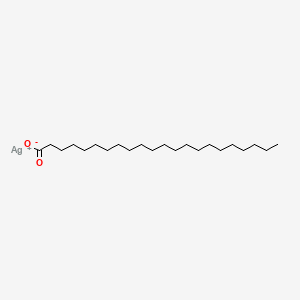
2-甲基-1-戊烯-3-醇
描述
2-Methyl-1-penten-3-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as 1-Penten-3-ol, 2-methyl-, and Propanol, 1-ethyl-2-methylene- .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-penten-3-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用
生物燃料生产
戊醇异构体的一个重要应用,包括类似于2-甲基-1-戊烯-3-醇的化合物,在生物燃料生产中发挥作用。通过代谢工程,已经开发出用于生产这些异构体的微生物菌株,表明它们作为生物燃料的潜力。尽管目前的生产水平尚不适用于工业应用,但这项研究为未来生物燃料来源带来了希望,突显了2-甲基-1-戊烯-3-醇衍生物在可再生能源研究中的重要性 (Cann & Liao, 2009)。
有机合成和催化
在有机合成领域,2-甲基-1-戊烯-3-醇及其衍生物在催化反应中作为底物。例如,铂催化的γ-和δ-羟基烯烃的分子内氢氧烷化反应,包括2,2-二苯基-4-戊烯-1-醇,导致环醚的形成。这个过程展示了该化合物在合成复杂有机分子方面的实用性,这对制药、材料科学等领域至关重要 (Qian, Han, & Widenhoefer, 2004)。
聚合物科学
该化合物还在聚合物科学中找到应用,特别是在聚合过程中生产具有独特性能的材料。例如,使用氯化镓(III)离子液体对线性1-烯烃进行寡聚化可以优化润滑油基础油的生产,展示了2-甲基-1-戊烯-3-醇衍生物在材料科学和工程中的作用 (Atkins, Seddon, & Swadźba-Kwaśny, 2011)。
化学分析和环境科学
此外,2-甲基-1-戊烯-3-醇用于化学分析和环境科学,以研究生物生成醇的反应和性质。它与选定离子流管研究中离子的相互作用提供了有关大气化学和有机化合物对环境影响的见解 (Schoon et al., 2007)。
安全和危害
作用机制
Target of Action
This compound is a type of organic compound known as an enol , but its specific biological targets remain unclear.
Biochemical Pathways
It’s worth noting that enols like 2-methyl-1-penten-3-ol can be involved in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
属性
IUPAC Name |
2-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPVHJGKASNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019746 | |
| Record name | 2-Methyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-penten-3-OL | |
CAS RN |
2088-07-5 | |
| Record name | 2-Methyl-1-penten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-penten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-PENTEN-3-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1-PENTEN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRP494O3FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-1-penten-3-ol in organic synthesis?
A1: 2-Methyl-1-penten-3-ol serves as a crucial chiral building block in the total synthesis of various natural products, particularly alkaloids. Its enantiopure form, (S)-2-Methyl-1-penten-3-ol, is utilized in the multi-step synthesis of (+)-15(S)-pumiliotoxin A (2) . This compound is also a key starting material in the synthesis of alkyne 39, an intermediate in the total synthesis of (+)-allopumiliotoxin 323B’ (4) .
Q2: Could you elaborate on the specific reactions involving 2-Methyl-1-penten-3-ol in these total synthesis examples?
A2: In the synthesis of (+)-15(S)-pumiliotoxin A, (S)-2-Methyl-1-penten-3-ol is involved in a 13-step reaction sequence leading to the target molecule . Similarly, it serves as a starting point for the synthesis of alkyne 39, which ultimately contributes to the construction of (+)-allopumiliotoxin 323B’ through a separate multi-step synthesis . These examples highlight the versatility of 2-Methyl-1-penten-3-ol as a chiral synthon.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










